

Application Notes: Cyclic di-AMP as a Vaccine Adjuvant

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Compound of Interest

Compound Name: *c-di-AMP*

Cat. No.: B1251588

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Audience: Researchers, scientists, and drug development professionals.

Introduction

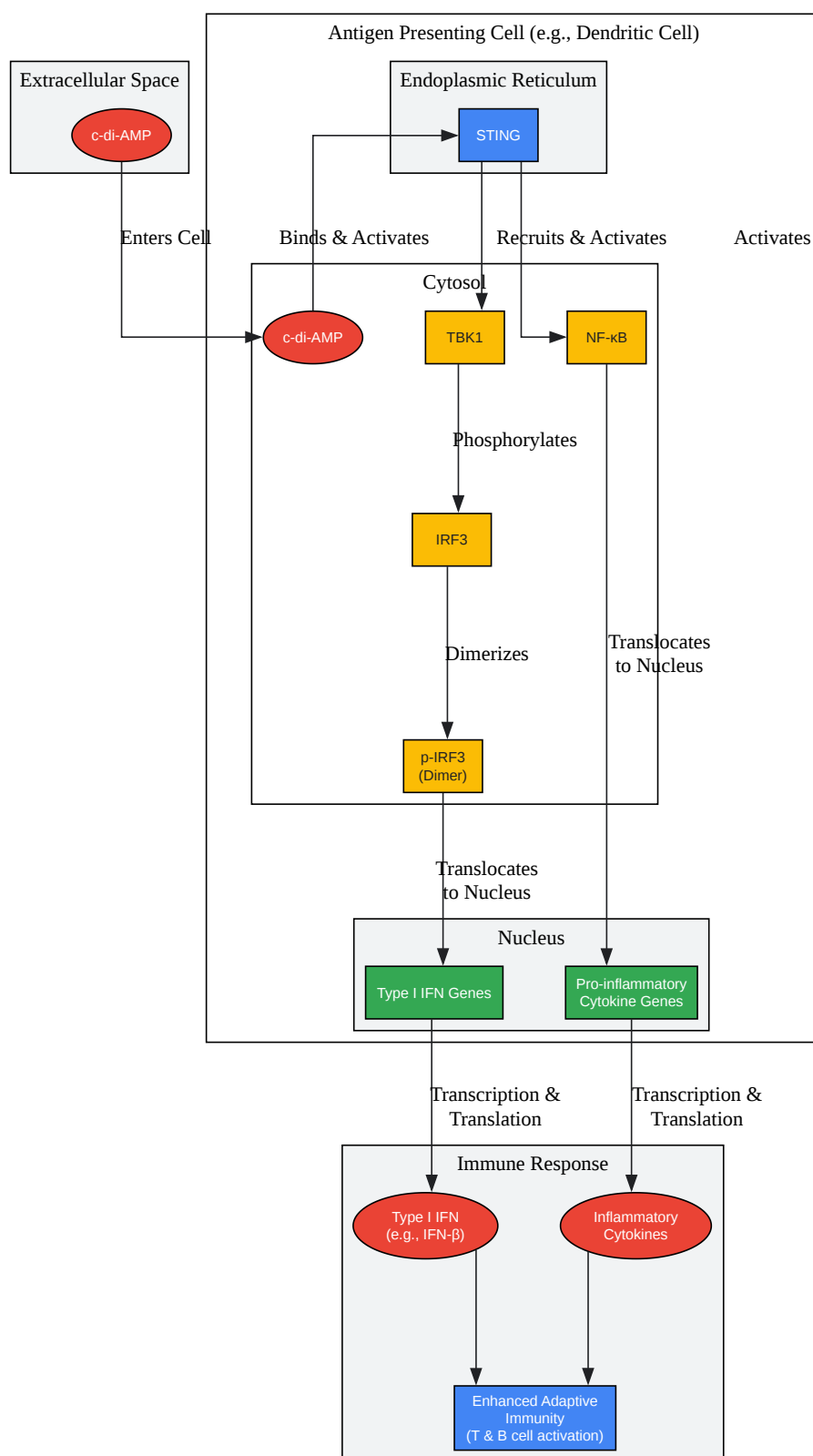
Bis-(3',5')-cyclic dimeric adenosine monophosphate (**c-di-AMP**) is a bacterial second messenger molecule that has emerged as a promising vaccine adjuvant over the past decade. [1] In mammals, **c-di-AMP** is recognized as a pathogen-associated molecular pattern (PAMP) by the innate immune system, triggering a robust immune response that can be harnessed to enhance vaccine efficacy.[1] Its ability to stimulate both strong humoral (antibody-mediated) and cellular (T-cell mediated) immunity makes it a versatile candidate for a wide range of vaccine platforms, including those targeting intracellular pathogens and for therapeutic cancer vaccines.[2][3] These notes provide an overview of its mechanism of action, a summary of its efficacy, and detailed protocols for its application in a research setting.

Mechanism of Action

c-di-AMP exerts its powerful adjuvant effects by activating the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system that senses cytosolic nucleic acids.[4][5]

- Cellular Uptake and STING Activation: Upon administration, **c-di-AMP** enters the cytosol of host cells, particularly antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[6][7]

- **Conformational Change and Downstream Signaling:** Inside the cell, **c-di-AMP** directly binds to the STING protein located on the endoplasmic reticulum.[\[2\]](#)[\[8\]](#) This binding induces a conformational change in STING, leading to its activation and translocation.
- **TBK1-IRF3 Axis:** Activated STING recruits and activates the TANK-binding kinase 1 (TBK1). [\[2\]](#) TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).
- **Type I Interferon Production:** Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of Type I interferons (IFN- α/β).[\[2\]](#)[\[5\]](#)
- **NF- κ B Activation:** The STING pathway also activates the NF- κ B signaling cascade, leading to the production of pro-inflammatory cytokines.[\[5\]](#)[\[8\]](#)
- **Bridging Innate and Adaptive Immunity:** The production of Type I IFNs and other cytokines creates a pro-inflammatory environment that promotes the maturation of DCs, enhances antigen presentation, and increases the expression of co-stimulatory molecules (e.g., CD80, CD86).[\[6\]](#)[\[9\]](#) This potent activation of APCs is crucial for priming robust, antigen-specific T-cell responses (including Th1, Th2, and Th17) and subsequent B-cell activation and antibody production.[\[6\]](#)[\[10\]](#)



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Caption: **c-di-AMP** activates the STING pathway in APCs.

Applications and Efficacy

c-di-AMP has demonstrated significant potential in various preclinical vaccination models.

- **Mucosal Adjuvant:** When administered via mucosal routes (e.g., intranasal), **c-di-AMP** is highly effective at inducing both systemic (IgG) and mucosal (secretory IgA) antibody responses, which is critical for protection against respiratory pathogens.^{[1][11]} It promotes a balanced TH1/TH2/TH17 response profile.^[10]
- **Parenteral Adjuvant:** Used in subcutaneous or intramuscular injections, **c-di-AMP** significantly enhances antigen-specific antibody levels and induces stronger T-cell responses, particularly Th1 and cytotoxic T lymphocyte (CTL) responses, compared to other adjuvants like poly(I:C)/CpG.^[12]
- **Combination Adjuvant Systems:** **c-di-AMP** can be combined with traditional adjuvants like aluminum salts (Alum).^[2] This combination overcomes the primary limitation of Alum (which primarily induces a Th2 response) by driving a robust Th1 and CTL response, resulting in a more potent and balanced overall immune activation.^{[2][13]}

Quantitative Data Summary

The following tables summarize the representative quantitative outcomes from preclinical studies using **c-di-AMP** as a vaccine adjuvant.

Table 1: Enhanced Humoral (Antibody) Responses with **c-di-AMP** Adjuvant

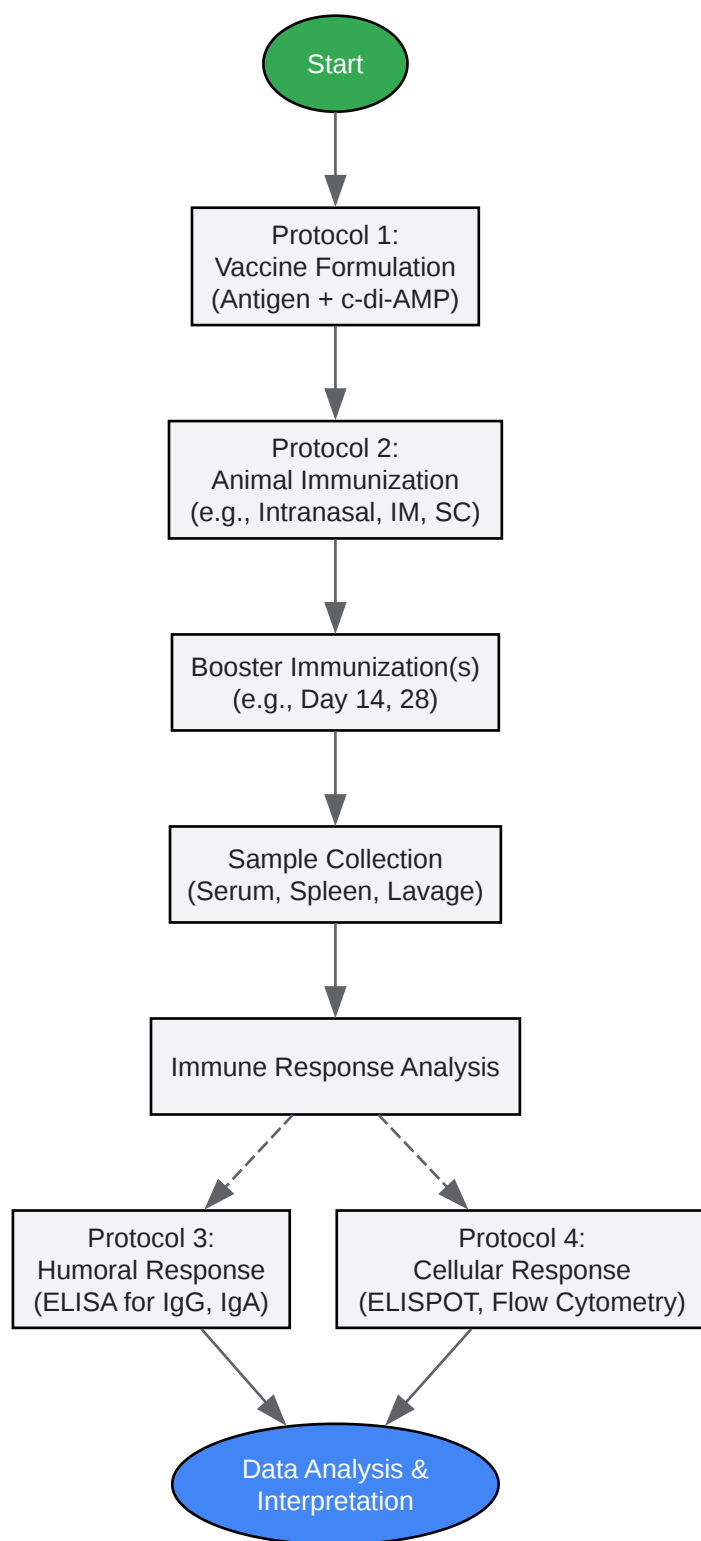
Antigen	Adjuvant(s)	Administration Route	Key Finding	Reference(s)
Influenza Nucleoprotein (rNP)	c-di-AMP	Intranasal	239-fold increase in antigen-specific serum IgG compared to rNP alone.	[11][14]
Ovalbumin (OVA)	c-di-AMP vs. Poly(I:C)/CpG	Subcutaneous	Significantly higher OVA-specific IgG antibody levels compared to Poly(I:C)/CpG.	[12]
β -Galactosidase (β -Gal)	Alum + c-di-AMP	Intramuscular	2.5-fold and 6.4-fold higher antibody titers compared to Alum alone or c-di-AMP alone, respectively.	[2]
Ovalbumin (OVA)	Chitosan-OVA + c-di-AMP	Pulmonary	>13-fold increase in IgG1 and >59-fold increase in IgG2b compared to Chitosan-OVA alone.	[15]

Table 2: Enhanced Cellular (T-Cell) Responses with **c-di-AMP** Adjuvant

Antigen	Adjuvant(s)	Administration Route	Key Finding	Reference(s)
Ovalbumin (OVA)	c-di-AMP vs. Poly(I:C)/CpG	Subcutaneous	Significantly stronger CTL, Th1, and IFN γ -producing CD8+ memory T-cell response than Poly(I:C)/CpG.	[12]
β -Galactosidase (β -Gal)	Alum + c-di-AMP	Intramuscular	Statistically significantly higher levels of Th1 (IFN- γ , IL-2), Th2 (IL-4, IL-5), and Th17 (IL-17A) cytokines.	[2]
Influenza Nucleoprotein (rNP)	c-di-AMP	Intranasal	Strong Th1 response characterized by high secretion of IFN- γ and IL-2.	[11]
Ovalbumin (OVA)	Chitosan-OVA + c-di-AMP	Pulmonary	Promotes a strong Th1/Th17 response with high secretion of IFN- γ , IL-2, and IL-17.	[15]

Experimental Protocols

The following are generalized protocols for the use of **c-di-AMP** in preclinical mouse models. Researchers should optimize concentrations, volumes, and timelines based on their specific antigen and experimental goals.



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Caption: General experimental workflow for a **c-di-AMP** adjuvanted vaccine study.

Protocol 1: Preparation of c-di-AMP Adjuvant Formulation

Objective: To prepare a sterile, injectable solution of antigen mixed with **c-di-AMP**.

Materials:

- Lyophilized **c-di-AMP** (VacciGrade™ or equivalent)[8]
- Sterile, endotoxin-free physiological water (0.9% NaCl) or PBS[8][16]
- Purified soluble antigen of interest
- Sterile, low-protein-binding microcentrifuge tubes
- Calibrated pipettes and sterile tips

Procedure:

- Reconstitution of **c-di-AMP**:
 - Refer to the manufacturer's data sheet for the amount of solvent to add. For example, add 500 µL of sterile physiological water to a 1 mg vial of **c-di-AMP** to obtain a stock solution of 2 mg/mL.[16]
 - Mix gently by pipetting up and down. Avoid vigorous vortexing.
 - Visually inspect to ensure the powder is fully dissolved.
- Formulation Preparation:
 - All calculations should be based on the final desired dose per animal. A typical dose for mice ranges from 5-50 µg.[8][16]
 - In a sterile microcentrifuge tube, combine the required volume of your antigen stock solution with the required volume of the **c-di-AMP** stock solution.

- Add sterile PBS or saline to reach the final desired injection volume (e.g., 50 μ L for intranasal or intramuscular routes in mice).[2][15]
- Mix gently by flicking the tube or pipetting.
- Storage:
 - Prepare the formulation fresh on the day of immunization.
 - If storage of the reconstituted **c-di-AMP** stock is necessary, prepare single-use aliquots and store them at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[16]

Protocol 2: In Vivo Immunization of Mice (Example: Intranasal Route)

Objective: To administer the **c-di-AMP** adjuvanted vaccine to mice via the intranasal route to elicit a mucosal immune response.

Materials:

- Prepared vaccine formulation (Antigen + **c-di-AMP**)
- 6-8 week old mice (e.g., BALB/c or C57BL/6)[2][15]
- Anesthetic (e.g., isoflurane) and anesthesia chamber
- Calibrated P20 or P100 pipette and sterile tips

Procedure:

- Animal Handling: Anesthetize the mouse using isoflurane until it is lightly sedated (loss of righting reflex but maintaining steady breathing).
- Administration:
 - Hold the mouse in a supine position.

- Using a calibrated pipette, carefully dispense half of the total dose volume (e.g., 25 μ L for a 50 μ L total dose) into one nostril.[\[17\]](#)
- Allow the mouse to inhale the liquid. Wait a few seconds for recovery.
- Dispense the remaining half of the dose into the other nostril.
- Recovery: Place the mouse in a recovery cage and monitor until it is fully ambulatory.
- Immunization Schedule:
 - A typical prime-boost schedule involves 2-3 immunizations at 2 or 3-week intervals.[\[14\]](#)
[\[17\]](#) For example, immunize on Day 0, Day 14, and Day 28.[\[2\]](#)[\[15\]](#)
 - Collect samples for analysis at a specified time point after the final immunization (e.g., 14 days).[\[2\]](#)

Protocol 3: Evaluation of Humoral Immune Response by ELISA

Objective: To quantify antigen-specific IgG and IgA antibody titers in serum and mucosal lavages.

Materials:

- Serum, nasal lavage, or bronchoalveolar lavage (BAL) samples from immunized and control mice.
- High-binding 96-well ELISA plates.
- Purified antigen for coating.
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA).
- Wash buffer (e.g., PBS with 0.05% Tween-20).

- HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a, IgA).
- Substrate (e.g., TMB).
- Stop solution (e.g., 2N H₂SO₄).
- Microplate reader.

Procedure:

- Plate Coating: Coat wells with 1-5 µg/mL of the antigen in coating buffer overnight at 4°C.
- Washing: Wash plates 3 times with wash buffer.
- Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
- Washing: Wash plates 3 times.
- Sample Incubation: Add serially diluted samples (e.g., starting at 1:100 for serum) to the wells and incubate for 2 hours at room temperature.
- Washing: Wash plates 5 times.
- Secondary Antibody Incubation: Add HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
- Washing: Wash plates 5 times.
- Development: Add TMB substrate and incubate in the dark until color develops (5-15 minutes).
- Stopping and Reading: Stop the reaction with stop solution and read the optical density (OD) at 450 nm.
- Analysis: The endpoint titer is defined as the reciprocal of the highest dilution that gives an OD value greater than a pre-determined cut-off (e.g., mean OD of control samples + 2 standard deviations).

Protocol 4: Evaluation of Cellular Immune Response by ELISPOT

Objective: To enumerate antigen-specific cytokine-producing cells (e.g., IFN- γ , IL-2) in splenocytes.

Materials:

- Spleens from immunized and control mice.
- ELISPOT plates pre-coated with capture antibody (e.g., anti-mouse IFN- γ).
- Complete RPMI-1640 medium.
- Antigen or specific peptides for restimulation.
- Biotinylated detection antibody.
- Streptavidin-Alkaline Phosphatase (AP) or HRP.
- Substrate (e.g., BCIP/NBT).
- ELISPOT plate reader.

Procedure:

- Cell Preparation: Prepare single-cell suspensions of splenocytes from harvested spleens. Count viable cells.
- Plating: Seed a defined number of cells (e.g., 2.5×10^5 to 5×10^5 cells/well) into the pre-coated ELISPOT plate.
- Restimulation: Add the specific antigen or peptide pool to the wells at a pre-determined optimal concentration. Include positive control wells (e.g., Concanavalin A) and negative control wells (medium only).
- Incubation: Incubate plates for 24-48 hours at 37°C, 5% CO₂.[\[18\]](#)

- Washing and Detection:
 - Wash away cells and incubate with the biotinylated detection antibody.
 - Wash and incubate with Streptavidin-AP/HRP.
- Development: Wash and add the substrate. Stop the reaction by washing with water once spots have formed.
- Analysis: Allow the plate to dry completely. Count the number of spots in each well using an automated ELISPOT reader. Results are expressed as spot-forming units (SFU) per 10^6 cells.[2]

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